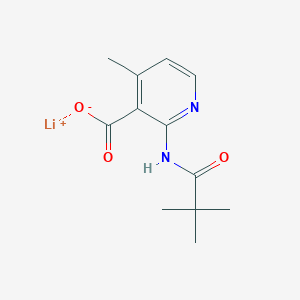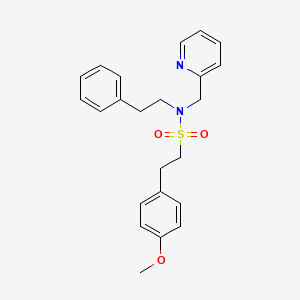![molecular formula C9H9FN2O4S2 B2498280 3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride CAS No. 2094335-85-8](/img/structure/B2498280.png)
3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride is a chemical compound. Sulfonyl fluorides have emerged as a significant functional group with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists . Their high stability and low reactivity make them promising in modern drug discovery .
Synthesis Analysis
Sulfonyl fluorides have a century of history behind them, with the first sulfonyl fluoride being synthesized by treating toluene with fluorosulfonic acid in 1921 . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Chemical Reactions Analysis
Sulfonyl fluorides are known to react with multiple nucleophilic amino acid residues including Tyr, Lys, His, Arg, Ser, and Thr . This is especially important due to the much higher abundance of Ser and Lys in proteins over Cys . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .Mecanismo De Acción
The mechanism of action of sulfonyl fluorides involves their use as electrophilic warheads. They can engage with protein binding sites by small molecules armed with electrophilic warheads . Research using sulfonyl fluorides discovered that the electrophile could target several nucleophilic residues in protein binding sites, including tyrosine, lysine, serine, and threonine .
Direcciones Futuras
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The advent of sulfur(VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . This suggests that the future directions in the study and application of sulfonyl fluorides like 3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride could involve further exploration of their synthesis, reactivity, and applications in various fields.
Propiedades
IUPAC Name |
3-(1-cyanoethylsulfamoyl)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4S2/c1-7(6-11)12-18(15,16)9-4-2-3-8(5-9)17(10,13)14/h2-5,7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMGSDOZADDYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2498209.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2498212.png)

![1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2498214.png)


![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2498218.png)

